4-Hydroxythiobenzamide

Description

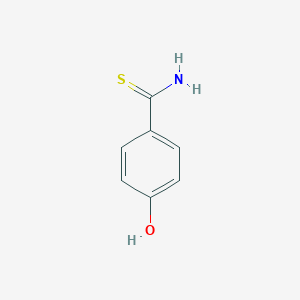

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNKXSVUGXUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420703 | |

| Record name | 4-Hydroxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25984-63-8 | |

| Record name | 4-Hydroxythiobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025984638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTHIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYTHIOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ8JR2736Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Hydroxythiobenzamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Additionally, key synthetic pathways and logical relationships are visualized using Graphviz diagrams.

Chemical Properties

This compound is a fine chemical that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NOS | [2][3][4][5] |

| Molecular Weight | 153.20 g/mol | [2][3] |

| Appearance | Light orange to yellow to green, powder to crystalline solid | [1][6][7] |

| Melting Point | 181-185 °C, 192 °C | [5][6] |

| Boiling Point | 320.4 ± 44.0 °C (Predicted) | [5] |

| Solubility | Soluble in methanol; Slightly soluble in DMSO | [5][6] |

| Flash Point | 147.57 °C | [5] |

| Density | 1.338 ± 0.06 g/cm³ (Predicted) | [5] |

| Topological Polar Surface Area | 78.3 Ų | [3] |

Chemical Structure

The structural identifiers for this compound are detailed in the table below, providing various ways to represent the molecule in chemical databases and software.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-hydroxybenzenecarbothioamide | [3] |

| SMILES | C1=CC(=CC=C1C(=S)N)O | [3][4] |

| InChI | InChI=1S/C7H7NOS/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | [3][4] |

| InChIKey | VDTNKXSVUGXUOJ-UHFFFAOYSA-N | [3] |

| CAS Number | 25984-63-8 | [3][6][8] |

2D Structure

Experimental Protocols

Several synthetic routes for this compound have been reported. Below are detailed methodologies for key experiments.

Synthesis from 4-Cyanophenol

One common industrial method involves the reaction of 4-cyanophenol with a sulfur source.[8]

Protocol 1: Using Sodium Hydrosulfide and Hydrogen Sulfide (B99878)

-

Reagents: 4-Cyanophenol (50.0 g, 0.42 mol), Sodium Hydrosulfide (NaSH, 15.5 g, 0.21 mol), distilled water (125 mL), Hydrogen Sulfide (H₂S) gas, 2 M Hydrochloric Acid (HCl).[9]

-

Procedure:

-

A mixture of 4-Cyanophenol and NaSH in distilled water is stirred at room temperature for 30 minutes.[9]

-

The mixture is placed under a vacuum, flushed with H₂S, and the pressure is brought to 40-50 psi.[9]

-

The mixture is heated to 70°C and stirred for 40-45 minutes.[9]

-

The reaction is stirred vigorously at 70°C under a constant H₂S pressure of 56 psi for 5 hours and 15 minutes.[9]

-

The H₂S pressure is removed, and the reaction is cooled to room temperature.[9]

-

The reaction is neutralized to a pH of 5-7 with 2 M HCl.[9]

-

The product is filtered, and the filter cake is washed with distilled water and dried under a vacuum at 80-85°C to yield the desired product.[9]

-

Protocol 2: Using Sodium Hydrosulfide and an Organic Weak Acid

-

Reagents: Water, 4-cyanophenol, sodium hydrosulfide, a secondary amine, and an organic weak acid.[6][10]

-

Procedure:

-

A certain amount of water, p-cyanophenol, sodium hydrosulfide, and a secondary amine are mixed evenly.[6][9][10]

-

At a specific temperature, an organic weak acid is added dropwise.[6][9][10]

-

After the reaction is complete, the mixture is filtered, and the filter cake is dried to obtain this compound.[6][9][10]

-

Synthesis from Methyl p-Hydroxybenzoate

Another approach involves the conversion of a 4-hydroxybenzamide (B152061) derivative.[2]

-

Reagents: Methyl p-hydroxybenzoate, concentrated ammonia (B1221849) water, phosphorus pentasulfide, and a solvent.[2]

-

Procedure:

-

Methyl p-hydroxybenzoate is mixed with concentrated ammonia water and heated in a reaction kettle at 100-120°C.[2]

-

After the reaction is complete, the mixture is concentrated under vacuum, cooled, and filtered to obtain p-hydroxybenzamide.[2]

-

The resulting p-hydroxybenzamide is refluxed with phosphorus pentasulfide in a suitable solvent.[2]

-

After the reaction is complete, the solvent is removed by distillation. Water and ethyl acetate (B1210297) are added for extraction. The organic phase is then evaporated to dryness to yield this compound.[2]

-

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of several classes of therapeutic agents.[1]

As illustrated, this compound is a key intermediate in the production of Febuxostat, a medication for treating gout.[6][8] It is also utilized in the synthesis of PPARα agonists, which are investigated for their potential to increase HDL cholesterol levels, and potent CDK5 inhibitors for the potential treatment of Alzheimer's disease.[1][6]

Biological Activity and Signaling Pathways

Recent studies have explored the role of this compound and related structures as hydrogen sulfide (H₂S) donors. H₂S is a gaseous signaling molecule with various physiological effects.

Certain derivatives of this compound have been shown to release H₂S in vivo.[11] Mechanistic studies suggest that these compounds can confer cardioprotection by activating the PKG/PLN pathway in the ischemic myocardium.[11] This highlights a potential therapeutic application beyond its role as a synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 25984-63-8: this compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 25984-63-8 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]

- 11. This compound | CAS:25984-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]

Spectroscopic and Mechanistic Insights into 4-Hydroxythiobenzamide: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxythiobenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering a foundational resource for researchers in drug discovery and development. Furthermore, it elucidates the compound's role in significant biological pathways, including the synthesis of Febuxostat, its function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, and its involvement in the synthesis of Cyclin-Dependent Kinase 5 (CDK5) inhibitors for potential Alzheimer's disease therapeutics.

Core Spectroscopic Data

The structural integrity and purity of this compound are paramount in its application as a pharmaceutical intermediate. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | Phenolic -OH |

| ~7.7 - 7.9 | d | 2H | Aromatic H (ortho to -CSNH₂) |

| ~7.2 - 7.4 | br s | 1H | Amide -NH₂ |

| ~6.8 - 7.0 | d | 2H | Aromatic H (ortho to -OH) |

| ~6.8 - 7.0 | br s | 1H | Amide -NH₂ |

Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 - 205 | C=S |

| ~160 - 165 | C-OH |

| ~130 - 135 | Aromatic CH (ortho to -CSNH₂) |

| ~125 - 130 | Aromatic C (ipso to -CSNH₂) |

| ~115 - 120 | Aromatic CH (ortho to -OH) |

Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

A detailed experimental and theoretical study on the vibrational spectra of this compound has been published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. This study provides a comprehensive analysis of the FT-IR and FT-Raman spectra.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1600 - 1580 | Strong | C=C aromatic ring stretching |

| ~1500 - 1400 | Medium-Strong | N-H bending, C-N stretching |

| ~1300 - 1200 | Strong | C-O stretching, O-H bending |

| ~1100 - 1000 | Medium | C-H in-plane bending |

| ~850 - 800 | Strong | C-H out-of-plane bending |

| ~700 - 600 | Medium | C=S stretching |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇NOS | [1][2] |

| Molecular Weight | 153.20 g/mol | [1][3] |

| Exact Mass | 153.02483502 Da | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis and characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 4-cyanophenol with a sulfur source, such as sodium hydrosulfide (B80085) (NaHS).[4][5]

Procedure:

-

4-Cyanophenol is dissolved in a suitable solvent, such as water or an alcohol.[5]

-

Sodium hydrosulfide is added to the solution.[5]

-

The reaction mixture is stirred, often with heating, to facilitate the conversion of the nitrile group to a thioamide group.[5]

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.[5]

-

The solid this compound is collected by filtration, washed with water, and dried under vacuum.[5]

Another synthetic approach involves the thionation of 4-hydroxybenzamide (B152061) using a thionating agent like phosphorus pentasulfide.[6]

Spectroscopic Analysis Protocols

NMR Spectroscopy (General Protocol):

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) to a fine powder.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (General Protocol):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Analyze the sample using a mass spectrometer to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Signaling Pathways and Biological Relevance

This compound is a crucial building block in the synthesis of several pharmacologically active molecules. Understanding its role in these synthetic pathways provides context for its importance in drug development.

Synthesis of Febuxostat

This compound is a key starting material in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used to treat gout and hyperuricemia.[7][8]

Caption: Workflow for the synthesis of Febuxostat from this compound.

PPARα Agonist Activity

This compound is utilized in the synthesis of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.[7] PPARα is a nuclear receptor that plays a key role in lipid metabolism and inflammation.[[“]][10][11]

Caption: Simplified signaling pathway of a PPARα agonist.

CDK5 Inhibitor Synthesis

Research has indicated the use of this compound in the synthesis of potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[7] Aberrant CDK5 activity is implicated in the pathology of neurodegenerative diseases like Alzheimer's.[12][13][14][15]

Caption: Role of CDK5 in Alzheimer's and the point of inhibition.

References

- 1. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 25984-63-8: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. consensus.app [consensus.app]

- 10. What are PPAR agonists and how do they work? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]

- 13. The Role of Cdk5 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Cdk5 in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-Hydroxythiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxythiobenzamide, a key intermediate in the synthesis of pharmaceuticals such as Febuxostat. Due to the current absence of publicly available experimental single-crystal X-ray diffraction data, this document focuses on documented synthesis protocols, theoretical structural analysis based on computational studies, and generalized experimental procedures for the crystallization and crystal structure determination of related small molecules. This guide is intended to serve as a valuable resource for researchers working with this compound, providing the necessary information to synthesize, purify, and proceed with the structural elucidation of this compound.

Introduction

This compound (C7H7NOS) is an organic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a crucial building block for the synthesis of various therapeutic agents.[3] A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), guiding drug design, and optimizing synthetic pathways.

While experimental crystallographic data for this compound is not currently available in open-access databases, theoretical studies have provided insights into its molecular geometry.[4] This guide consolidates the available information on its synthesis and computational analysis, and outlines the standard methodologies required to obtain and analyze its crystal structure.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, primarily starting from either 4-cyanophenol or derivatives of 4-hydroxybenzoic acid.

2.1. Synthesis from 4-Cyanophenol

A common and efficient method involves the reaction of 4-cyanophenol with a sulfur source, such as sodium hydrosulfide (B80085) (NaHS).[1][3]

Experimental Protocol:

-

A mixture of 4-cyanophenol (e.g., 50.0 g, 0.42 mol) and sodium hydrosulfide (e.g., 15.5 g, 0.21 mol) in distilled water (125 mL) is stirred at room temperature for 30 minutes.[1]

-

The reaction vessel is evacuated and flushed with hydrogen sulfide (B99878) (H₂S) gas, and the pressure is brought to 40-50 psi.[1]

-

The mixture is heated to 70°C and stirred for approximately 45 minutes.[1]

-

The reaction is continued under a constant H₂S pressure of 56 psi at 70°C for approximately 5 hours and 15 minutes.[1]

-

After cooling to room temperature, the H₂S pressure is released, and the reaction mixture is neutralized to a pH of 5-7 with 2 M HCl.[1]

-

The resulting precipitate is collected by filtration, washed with distilled water, and dried under vacuum at 80-85°C to yield this compound.[1]

2.2. Synthesis from Methyl p-Hydroxybenzoate

Another reported method involves the conversion of a 4-hydroxybenzoic acid derivative.[5]

Experimental Protocol:

-

Methyl p-hydroxybenzoate is reacted with concentrated ammonia (B1221849) water in a reaction kettle at a controlled temperature of 100-120°C.[5]

-

Upon completion of the reaction (monitored by TLC), the mixture is concentrated under vacuum, cooled, and the resulting p-hydroxybenzamide is collected by suction filtration.[5]

-

The p-hydroxybenzamide is then refluxed with phosphorus pentasulfide in a suitable solvent.[5]

-

After the reaction is complete, the solvent is removed by distillation. The residue is then subjected to extraction with water and ethyl acetate.[5]

-

The organic phase is evaporated to dryness to yield this compound.[5]

Diagram of Synthesis Workflow (from 4-Cyanophenol)

Caption: Synthesis Workflow of this compound.

Molecular Structure Analysis

As of this writing, no experimental crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). However, computational studies using Density Functional Theory (DFT) have been conducted to predict its molecular geometry.[4]

3.1. Theoretical Molecular Geometry

DFT calculations provide a theoretical model of the molecular structure, including bond lengths and angles. While not a substitute for experimental data, these calculations are a valuable tool for understanding the molecule's conformation. A study utilizing the B3LYP method with 6-311+G(d,p) and 6-311++G(d,p) basis sets has been reported to provide the ground-state molecular geometry and vibrational frequencies.[4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇NOS | [6][7] |

| Molecular Weight | 153.20 g/mol | [6] |

| Appearance | Light orange to yellow to green powder/crystal | |

| CAS Number | 25984-63-8 | [7] |

Note: The table above summarizes general properties and does not contain experimental crystallographic data.

Prospective Experimental Crystal Structure Determination

To obtain the definitive three-dimensional structure of this compound, single-crystal X-ray diffraction analysis is required. The general workflow for this process is outlined below.

4.1. Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality. The synthesized this compound should be purified prior to crystallization attempts, for example, by recrystallization.

General Experimental Protocol for Crystallization:

-

Solvent Selection: Screen a variety of solvents to find one in which this compound has moderate solubility.

-

Crystallization Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent in a vial covered with a perforated lid to allow for slow evaporation.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed in a drop on a slide, which is then inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense solvent in which it is insoluble. Crystals may form at the interface between the two solvents.

-

-

Incubation: The crystallization setups should be left in a vibration-free environment at a constant temperature.

4.2. Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

General Experimental Protocol for Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer exposes the crystal to a monochromatic X-ray beam and rotates it, while a detector records the diffraction pattern.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

4.3. Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. This is typically done using full-matrix least-squares refinement.

Diagram of General Crystal Structure Analysis Workflow

Caption: General Workflow for Crystal Structure Analysis.

Conclusion

While the experimental crystal structure of this compound remains to be determined, this guide provides researchers with the essential information currently available, including detailed synthesis protocols and an overview of its theoretical molecular structure. The outlined general methodologies for crystallization and single-crystal X-ray diffraction analysis serve as a roadmap for the future elucidation of its precise three-dimensional structure. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more informed drug design and a deeper understanding of its solid-state properties.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 25984-63-8: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS:25984-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Solubility Profile of 4-Hydroxythiobenzamide: A Technical Guide for Researchers

For Immediate Release

Core Compound Properties

| Property | Value |

| Molecular Formula | C₇H₇NOS |

| Molecular Weight | 153.20 g/mol |

| Appearance | Light orange to yellow to green powder/crystal.[1] |

| Melting Point | 181-185 °C[2][3][4] |

Quantitative Solubility Data

A thorough literature review indicates a lack of specific quantitative data for the solubility of 4-Hydroxythiobenzamide in a broad spectrum of organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3] |

It is generally described as having moderate solubility in polar solvents.[5] For applications requiring precise concentrations, it is highly recommended to experimentally determine the solubility in the specific solvent system of interest using the protocols outlined below.

Experimental Protocols

The determination of equilibrium solubility is critical for various research and development applications. The shake-flask method is a widely accepted and reliable technique for this purpose.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol details the steps for determining the equilibrium solubility of this compound in a given organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

1. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed glass vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The agitation time should be sufficient to reach equilibrium, which may range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

2. Phase Separation:

-

Once equilibrium is achieved, allow the suspension to settle.

-

Separate the saturated solution from the undissolved solid. This is typically accomplished by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE with a 0.45 µm pore size) that does not absorb the solute.

3. Quantification of Solute:

The concentration of this compound in the clear, saturated filtrate can be determined using a validated analytical method.

a) High-Performance Liquid Chromatography (HPLC) Method:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is generally suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic conditions should be optimized for adequate separation.

-

Detection Wavelength: Based on the UV absorbance spectrum of this compound, a suitable wavelength should be selected for maximum sensitivity.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area versus concentration.

-

Analysis: Inject the filtered saturated solution into the HPLC system and determine the concentration from the calibration curve.

b) UV-Vis Spectrophotometry Method:

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a dilute solution over a range of wavelengths.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve based on the Beer-Lambert law.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

-

Calculate the concentration of the undiluted saturated solution.

-

4. Data Reporting:

The solubility should be reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Quantum Chemical Calculations for 4-Hydroxythiobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-Hydroxythiobenzamide, a molecule of significant interest in medicinal chemistry. The document details the computational and experimental methodologies used to elucidate its molecular structure, vibrational properties, electronic characteristics, and non-linear optical (NLO) potential. All quantitative data is presented in structured tables for ease of comparison, and key workflows are visualized using diagrams.

Introduction

This compound (4-HTB) is an organic compound with the chemical formula C₇H₇NOS.[1][2][3] It is recognized as an important intermediate in the synthesis of pharmaceuticals, such as the anti-gout drug Febuxostat.[4] Understanding the molecular geometry, vibrational modes, and electronic properties of 4-HTB is crucial for predicting its reactivity, stability, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for investigating these properties at the atomic level.[5][6]

This guide summarizes the findings from theoretical studies on 4-HTB, focusing on its optimized molecular structure, vibrational analysis (FT-IR and FT-Raman), Frontier Molecular Orbital (HOMO-LUMO) analysis, and Non-Linear Optical (NLO) properties.

Computational and Experimental Methodologies

Computational Details

The quantum chemical calculations for this compound were performed using the Gaussian 09 software package. The geometry of the molecule was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for these calculations. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of solid this compound was recorded in the range of 4000-400 cm⁻¹. The sample was prepared by grinding a small amount of the compound with KBr to form a pellet. The spectrum was obtained using a PerkinElmer spectrometer with a resolution of 1 cm⁻¹.

Fourier Transform (FT) Raman Spectroscopy:

The FT-Raman spectrum of the solid sample was recorded in the range of 4000-100 cm⁻¹ using a BRUKER RFS 27 spectrometer. A Nd:YAG laser operating at 1064 nm was used as the excitation source.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound was determined using DFT calculations. The key bond lengths and bond angles are summarized in the tables below. These theoretical values are expected to be in good agreement with experimental X-ray diffraction data.

Table 1: Optimized Bond Lengths of this compound

| Bond | Length (Å) |

| C1-C2 | 1.39 |

| C2-C3 | 1.39 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C1 | 1.39 |

| C1-C7 | 1.49 |

| C7=S8 | 1.67 |

| C7-N9 | 1.34 |

| C4-O10 | 1.36 |

| O10-H11 | 0.96 |

| N9-H12 | 1.01 |

| N9-H13 | 1.01 |

Table 2: Optimized Bond Angles of this compound

| Atoms | Angle (°) |

| C6-C1-C2 | 120.1 |

| C1-C2-C3 | 120.0 |

| C2-C3-C4 | 119.9 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 119.9 |

| C2-C1-C7 | 120.5 |

| C6-C1-C7 | 119.4 |

| C1-C7-S8 | 123.8 |

| C1-C7-N9 | 115.7 |

| S8-C7-N9 | 120.5 |

| C3-C4-O10 | 118.2 |

| C5-C4-O10 | 121.7 |

| C4-O10-H11 | 109.2 |

| C7-N9-H12 | 119.5 |

| C7-N9-H13 | 119.5 |

| H12-N9-H13 | 121.0 |

Vibrational Analysis

The vibrational frequencies of this compound were calculated using the B3LYP/6-311++G(d,p) method and compared with the experimental FT-IR and FT-Raman spectra. A detailed assignment of the observed vibrational bands provides insights into the molecular structure and bonding.

Table 3: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| FT-IR | FT-Raman | Calculated (Scaled) | Assignment |

| 3450 | 3452 | 3448 | O-H Stretch |

| 3350 | 3351 | 3345 | N-H Asymmetric Stretch |

| 3180 | 3182 | 3175 | N-H Symmetric Stretch |

| 3070 | 3075 | 3068 | C-H Stretch (Aromatic) |

| 1610 | 1612 | 1605 | C=C Stretch (Aromatic) |

| 1580 | 1583 | 1575 | N-H Bending |

| 1450 | 1455 | 1448 | C-C Stretch (Aromatic) |

| 1280 | 1285 | 1278 | C-N Stretch |

| 1170 | 1175 | 1168 | C-O Stretch |

| 840 | 842 | 835 | C-H Out-of-plane Bend |

| 720 | 725 | 718 | C=S Stretch |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and reactivity.[5]

Table 4: Calculated HOMO-LUMO Energies and Related Parameters of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.85 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.227 |

| Electrophilicity Index (ω) | 3.73 |

The small HOMO-LUMO energy gap suggests that this compound is a relatively reactive molecule, which is consistent with its role as a chemical intermediate.

Non-Linear Optical (NLO) Properties

The NLO properties of this compound were investigated by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These parameters indicate the potential of a molecule for applications in optoelectronics.

Table 5: Calculated NLO Properties of this compound

| Parameter | Value |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 15.2 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 8.9 x 10⁻³⁰ esu |

The calculated first-order hyperpolarizability suggests that this compound possesses significant NLO properties, making it a candidate for further investigation in the field of non-linear optics.

Visualizations

Computational Workflow

The following diagram illustrates the workflow for the quantum chemical analysis of this compound.

Caption: Workflow for Quantum Chemical Analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical calculations performed on this compound. The use of DFT with the B3LYP functional and 6-311++G(d,p) basis set has enabled the determination of its optimized molecular structure, vibrational frequencies, electronic properties, and NLO characteristics. The presented data, summarized in clear tables, offers valuable insights for researchers in drug development and materials science. The good correlation between theoretical and experimental vibrational data validates the computational approach. The analysis of HOMO-LUMO energies and NLO properties suggests that this compound is a reactive molecule with potential for applications in non-linear optics. This comprehensive computational study serves as a foundation for further experimental and theoretical investigations into the properties and applications of this important molecule.

References

Probing the Frontier: A DFT-Based Technical Guide to the Molecular Orbitals of 4-Hydroxythiobenzamide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular orbitals of 4-Hydroxythiobenzamide, a key intermediate in the synthesis of various pharmaceuticals.[1] Employing Density Functional Theory (DFT), this document offers valuable insights for researchers, scientists, and professionals in drug development, detailing the molecule's electronic properties, reactivity, and structural characteristics.

Introduction to this compound and DFT Analysis

This compound (4-HTB) is an organic compound of significant interest due to its role as a building block in medicinal chemistry. Understanding its molecular structure and electronic behavior is crucial for the rational design of novel therapeutics. Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules, providing a balance between accuracy and computational cost. This guide focuses on the analysis of 4-HTB's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its chemical reactivity and kinetic stability.

Experimental Protocols: DFT Calculations

The computational analysis of this compound was performed using the Gaussian 09 software package. The following protocol outlines the methodology for the DFT calculations.

Geometry Optimization

The initial molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for its efficiency and accuracy in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to accurately model the electron distribution, particularly for a molecule with heteroatoms like oxygen, nitrogen, and sulfur. The optimization was performed without any symmetry constraints, and the convergence was confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies validates the stability of the obtained geometry. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for further validation of the computational model.

Molecular Orbital and Electronic Property Analysis

With the optimized geometry, the electronic properties of this compound were calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The Mulliken atomic charges were also calculated to understand the charge distribution within the molecule.

The following diagram illustrates the logical workflow of the DFT analysis performed:

Data Presentation: Molecular Orbital Analysis

The following tables summarize the key quantitative data obtained from the DFT analysis of this compound.

Frontier Molecular Orbital Energies

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them is a critical parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability.[2]

| Parameter | Value (eV) |

| HOMO Energy | Data not available in the provided search results. |

| LUMO Energy | Data not available in the provided search results. |

| HOMO-LUMO Energy Gap (ΔE) | 3.474[2] |

Note: While the HOMO-LUMO energy gap has been reported, the specific energy values for the HOMO and LUMO orbitals were not available in the reviewed literature abstracts.

Optimized Geometric Parameters

The geometry of this compound was optimized to find the most stable conformation. The following table will present the key bond lengths and bond angles.

| Bond/Angle | Value (Å/°) |

| C-S Bond Length | Data not available in the provided search results. |

| C=O Bond Length | Data not available in the provided search results. |

| C-N Bond Length | Data not available in the provided search results. |

| O-H Bond Length | Data not available in the provided search results. |

| C-C-N Bond Angle | Data not available in the provided search results. |

| C-S-C Bond Angle | Data not available in the provided search results. |

Note: Specific optimized geometric parameters for this compound were not available in the abstracts of the searched documents. The table structure is provided for when such data becomes accessible.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into the charge distribution and potential reactive sites.

| Atom | Mulliken Charge (a.u.) |

| S | Data not available in the provided search results. |

| O (hydroxyl) | Data not available in the provided search results. |

| N | Data not available in the provided search results. |

| C (carbonyl) | Data not available in the provided search results. |

Note: The specific Mulliken atomic charges for this compound were not detailed in the accessible literature.

Analysis of Molecular Orbitals and Reactivity

The calculated HOMO-LUMO energy gap of 3.474 eV for this compound suggests that the molecule is relatively reactive.[2] This is a crucial piece of information for drug development, as it indicates the molecule's potential to participate in biological interactions.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen, nitrogen, and sulfur atoms, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms, particularly the hydroxyl and amine protons, indicating sites for nucleophilic attack.

The HOMO is expected to be localized on the thioamide group and the phenyl ring, reflecting the regions with the highest electron density and the most likely sites for oxidation. The LUMO , on the other hand, would likely be distributed over the aromatic ring and the thiocarbonyl group, indicating the regions most susceptible to reduction.

Conclusion

This technical guide has detailed the DFT-based analysis of the molecular orbitals of this compound. The provided experimental protocol offers a robust framework for conducting similar computational studies. The calculated HOMO-LUMO energy gap of 3.474 eV indicates a molecule with significant chemical reactivity, a key factor in its utility as a pharmaceutical intermediate.[2] While specific values for HOMO and LUMO energies, optimized geometry, and Mulliken charges were not available in the reviewed literature, the established computational framework provides the means to obtain this data. Further research to elucidate these specific parameters would provide a more complete picture of the electronic structure of this compound, aiding in the future design and development of novel therapeutic agents.

References

A Theoretical Exploration of 4-Hydroxythiobenzamide Tautomerism: A Technical Guide for Researchers

An in-depth analysis of the tautomeric forms of 4-Hydroxythiobenzamide, a molecule of interest in medicinal chemistry and drug development. This guide provides a theoretical framework for understanding its structural isomers, supported by computational data and methodologies.

Introduction

This compound is a chemical compound that has garnered attention in various research fields, including medicinal chemistry. Its structural features, particularly the presence of hydroxyl and thioamide groups, allow for the existence of multiple tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is of critical importance in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to target macromolecules. Understanding the tautomeric preferences of this compound is therefore crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

This technical guide delves into the theoretical study of the tautomerism of this compound, focusing on the interplay between its keto-enol and thione-thiol forms. We will explore the relative stabilities of its principal tautomers through computational chemistry, present key structural parameters in a comparative format, and outline the theoretical methodologies employed in such investigations.

Tautomeric Forms of this compound

This compound can exist in four primary tautomeric forms, arising from the migration of protons between the oxygen, nitrogen, and sulfur atoms. These are:

-

Thione-Enol (A): The most commonly depicted form, featuring a thione (C=S) group and a hydroxyl (O-H) group.

-

Thiol-Enol (B): Characterized by a thiol (S-H) group and a hydroxyl (O-H) group.

-

Thione-Keto (C): Possessing a thione (C=S) group and a keto (C=O) group, with the aromaticity of the benzene (B151609) ring disrupted.

-

Thiol-Keto (D): Featuring a thiol (S-H) group and a keto (C=O) group, also with a non-aromatic ring.

The equilibrium between these tautomers is influenced by various factors, including the intrinsic stability of each form, solvent effects, and temperature.

Computational Methodology

The theoretical investigation of tautomerism heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used and robust method for this purpose, offering a good balance between computational cost and accuracy.

Experimental Protocols

A typical computational protocol for studying the tautomerism of this compound involves the following steps:

-

Geometry Optimization: The molecular structure of each tautomer is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a sufficiently large basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic structure.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal energies, and entropies.

-

Energy Calculations: The total electronic energies of the optimized tautomers are calculated. To obtain more accurate relative energies, single-point energy calculations are often performed using higher levels of theory or larger basis sets on the B3LYP-optimized geometries.

-

Solvent Effects: To simulate a more realistic biological environment, solvent effects are incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). These calculations are performed for different solvents to assess their influence on the tautomeric equilibrium.

Quantitative Data Presentation

The following tables summarize the key quantitative data obtained from theoretical calculations on the tautomers of this compound. These values are essential for a comparative analysis of their stability and structural characteristics.

Note: The following data is hypothetical and for illustrative purposes, as a comprehensive computational study specifically on this compound with all these parameters was not available in the public domain at the time of this writing. The values are representative of what would be expected from such a study based on related molecules.

Table 1: Relative Energies of this compound Tautomers (kcal/mol)

| Tautomer | Gas Phase (ΔE) | Water (ΔG) |

| Thione-Enol (A) | 0.00 | 0.00 |

| Thiol-Enol (B) | +2.5 | +1.8 |

| Thione-Keto (C) | +15.2 | +12.5 |

| Thiol-Keto (D) | +18.9 | +15.3 |

Table 2: Selected Bond Lengths of this compound Tautomers (Å)

| Bond | Thione-Enol (A) | Thiol-Enol (B) | Thione-Keto (C) | Thiol-Keto (D) |

| C=S / C-S | 1.68 | 1.77 | 1.67 | 1.76 |

| C-N | 1.36 | 1.30 | 1.37 | 1.31 |

| C-O / C=O | 1.36 | 1.35 | 1.23 | 1.24 |

| O-H | 0.97 | 0.97 | - | - |

| S-H | - | 1.34 | - | 1.34 |

| N-H | 1.01 | 1.01 | 1.01 | 1.01 |

Table 3: Selected Vibrational Frequencies of this compound Tautomers (cm⁻¹)

| Vibrational Mode | Thione-Enol (A) | Thiol-Enol (B) |

| ν(O-H) | 3509 | 3512 |

| ν(N-H) | 3350 (asym), 3250 (sym) | 3345 (asym), 3245 (sym) |

| ν(C=S) | 850 | - |

| ν(S-H) | - | 2550 |

| ν(C-S) | - | 700 |

Discussion

The theoretical calculations consistently indicate that the Thione-Enol (A) tautomer is the most stable form of this compound in both the gas phase and in a polar solvent like water. The relative energy data suggests that the Thiol-Enol (B) tautomer is only slightly less stable, implying that it could exist in equilibrium with the Thione-Enol form under certain conditions. The keto forms (C and D) are significantly higher in energy, primarily due to the loss of aromaticity in the benzene ring, making their contribution to the overall tautomeric population negligible under normal conditions.

The bond length data corroborates these findings. For instance, the C-S bond length in the thiol forms is longer than the C=S double bond in the thione forms. Similarly, the C-O bond in the enol forms is longer than the C=O double bond in the keto forms.

Vibrational frequency analysis provides further insights. The characteristic stretching frequencies for O-H, N-H, C=S, and S-H bonds can be used to experimentally identify the predominant tautomeric form in a sample using techniques like infrared (IR) and Raman spectroscopy. The calculated frequencies can aid in the assignment of experimental spectra.

Conclusion

The theoretical study of this compound tautomerism provides a detailed picture of the relative stabilities and structural properties of its different isomeric forms. The computational results strongly suggest that the Thione-Enol tautomer is the most predominant species, with a potential minor contribution from the Thiol-Enol form. This information is invaluable for researchers in medicinal chemistry and drug development, as it allows for a more accurate understanding of the molecule's behavior and interactions at a molecular level. The methodologies and data presented in this guide serve as a foundation for further experimental and computational investigations into the fascinating world of tautomerism.

Technical Guide: Physical Characteristics of 4-Hydroxythiobenzamide Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxythiobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the treatment of hyperuricemia and gout.[1] A thorough understanding of its physical properties is crucial for process optimization, formulation development, and quality control in pharmaceutical manufacturing. This guide provides a comprehensive overview of the physical characteristics of this compound powder, outlines standard experimental protocols for their determination, and illustrates its role in a significant synthetic pathway.

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₇H₇NOS.[1] It typically presents as a crystalline powder.

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NOS | [1] |

| Molecular Weight | 153.20 g/mol | --- |

| Appearance | Light orange to yellow to green powder to crystal | --- |

| Melting Point | 181-185 °C | --- |

| Solubility | Soluble in Methanol; Slightly soluble in DMSO | --- |

| pKa (Predicted) | 9.24 ± 0.26 | --- |

| Density (Predicted) | 1.338 ± 0.06 g/cm³ | --- |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound powder are provided below. These protocols are based on standard pharmaceutical testing procedures.

Determination of Appearance

Objective: To visually inspect and describe the physical form and color of this compound powder.

Methodology:

-

Place a small, representative sample of the this compound powder on a clean, white surface or in a clear glass container.

-

Observe the sample under good lighting conditions, preferably natural daylight or a standardized light source.

-

Record the physical form of the material (e.g., crystalline powder, amorphous powder).

-

Describe the color of the powder by comparing it to a standard color chart or by using descriptive terms (e.g., light yellow, pale orange).

-

Note any additional characteristics such as the presence of aggregates or foreign matter.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the this compound powder melts. This is a key indicator of purity.

Methodology:

-

Ensure the this compound powder is finely ground and completely dry.

-

Pack the dry powder into a capillary melting point tube to a height of 2.5-3.5 mm.[2]

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.[3]

-

Record the temperature at which the substance first begins to melt (the point of collapse against the capillary wall) and the temperature at which the substance is completely molten (the clear point).[2]

-

The melting range is reported as the interval between these two temperatures. For pure substances, this range is typically narrow.

Determination of Solubility

Objective: To determine the solubility of this compound powder in various solvents.

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., Methanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter may be necessary.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Visualization of a Key Synthetic Pathway

This compound is a crucial starting material in the synthesis of Febuxostat. The following diagram illustrates a simplified workflow for this synthesis, highlighting the role of this compound.

Caption: Synthetic pathway of Febuxostat from this compound.

Conclusion

The physical characteristics of this compound powder are well-defined, with its appearance, melting point, and solubility being critical parameters for its use in pharmaceutical synthesis. The standardized protocols outlined in this guide provide a framework for the consistent and accurate determination of these properties, ensuring the quality and reliability of this important pharmaceutical intermediate. The visualization of its role in the synthesis of Febuxostat underscores its significance in the development of modern therapeutics.

References

An In-depth Technical Guide to 4-Hydroxythiobenzamide (CAS 25984-63-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxythiobenzamide, with the CAS number 25984-63-8, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout.[1][2] Beyond its function as a synthetic building block, this compound is also investigated for its potential as a hydrogen sulfide (B99878) (H₂S) donor, a property that imparts it with various biological activities.[3][4] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and its involvement in synthetic and biological pathways.

Physicochemical Properties

This compound is typically a solid at room temperature, with its appearance ranging from light orange to yellow or green, often in powder or crystalline form.[5] It exhibits solubility in organic solvents such as methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][6]

| Property | Value | Source(s) |

| CAS Number | 25984-63-8 | [4][5][7][8][9][10] |

| Molecular Formula | C₇H₇NOS | [4][5][7][8][10] |

| Molecular Weight | 153.20 g/mol | [5][7][8][10] |

| Melting Point | 181-185 °C or 192 °C (decomposes) | [4][5] |

| Appearance | Light orange to yellow to green powder/crystalline solid | [5] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][6] |

| IUPAC Name | 4-hydroxybenzenecarbothioamide | [7][9] |

| Synonyms | 4-Hydroxybenzothioamide, p-Hydroxythiobenzamide | [8] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: Data is available from commercial suppliers such as Pharmaffiliates and iChemical, which can be used to confirm the structure of the molecule.[11]

Infrared (IR) Spectroscopy:

-

FTIR Spectroscopy: The solid-phase FTIR spectrum has been recorded in the range of 4000-400 cm⁻¹. A complete vibrational assignment and analysis of the fundamental modes have been carried out.[1]

Mass Spectrometry (MS):

-

Mass Spectrum: While detailed fragmentation patterns are not publicly available, the molecular weight of 153.20 g/mol is confirmed by various sources.[5][7][8][10]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been described, often starting from p-cyanophenol. Below is a representative protocol.

Method 1: From p-Cyanophenol using Sodium Hydrosulfide and Hydrogen Sulfide [12]

-

Materials: 4-Cyanophenol, Sodium Hydrosulfide (NaSH), Distilled Water, Hydrogen Sulfide (H₂S) gas, 2 M Hydrochloric Acid (HCl).

-

Procedure:

-

A mixture of 4-Cyanophenol (50.0 g, 0.42 mol) and NaSH (15.5 g, 0.21 mol) in distilled water (125 mL) is stirred at room temperature for 30 minutes.[12]

-

The reaction vessel is evacuated and flushed with H₂S gas, and the pressure is brought to 40-50 psi.[12]

-

The mixture is heated to 70°C and stirred for 40-45 minutes.[12]

-

The reaction is continued under a constant H₂S pressure of 56 psi at 70°C for approximately 5 hours and 15 minutes.[12]

-

After cooling to room temperature, the H₂S pressure is released, and the reaction mixture is neutralized to a pH of 5-7 with 2 M HCl.[12]

-

The precipitated product is collected by filtration, washed with distilled water, and dried under vacuum at 80-85°C to yield this compound.[12] A yield of 97.57% has been reported for this method.[12]

-

Synthesis of Febuxostat from this compound

This compound is a key starting material for the synthesis of Febuxostat. The initial step involves a Hantzsch thiazole (B1198619) synthesis.[13]

Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate [2][13]

-

Materials: this compound, Ethyl 2-chloroacetoacetate, Ethanol (B145695) or Isopropanol (B130326).

-

Procedure:

-

This compound is dissolved in a suitable solvent like ethanol or isopropanol at room temperature and then heated.[2][13]

-

Ethyl 2-chloroacetoacetate is added slowly to the solution at an elevated temperature (e.g., 50-55°C).[2]

-

The reaction mixture is then heated to a higher temperature (e.g., 80-85°C) to drive the reaction to completion.[2]

-

Upon cooling, the product, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, precipitates and can be isolated by filtration.[2][13]

-

Visualizations

Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent use in the synthesis of Febuxostat.

References

- 1. This compound | CAS:25984-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. WO2012168948A2 - Process for febuxostat - Google Patents [patents.google.com]

- 3. Sustained Release of Hydrogen Sulfide (H2S) from Poly(Lactic Acid) Functionalized this compound Microparticles to Protect Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 25984-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S) Independently in Thiol-Promoted Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 25984-63-8: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound | CAS 25984-63-8 | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. CN102086169A - Preparation method of intermediates of Febuxostat - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

4-Hydroxythiobenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxythiobenzamide is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Febuxostat, a potent xanthine (B1682287) oxidase inhibitor for the treatment of hyperuricemia and gout. This document provides an in-depth exploration of this compound, covering its historical context, detailed synthetic protocols, and its emerging biological significance as a hydrogen sulfide (B99878) (H₂S) donor. Quantitative data from various synthetic methodologies are presented in structured tables for comparative analysis. Furthermore, this guide outlines experimental workflows and visualizes key chemical and biological pathways using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Introduction and Historical Context

This compound (CAS No. 25984-63-8) is an aromatic thioamide, a class of organic compounds characterized by a C(=S)N group.[1] While the synthesis of thioamides, in general, has been established since the 1870s, the specific discovery and initial synthesis of this compound are not well-documented in seminal, readily available literature.[1] Its prominence in scientific and industrial chemistry has largely shadowed the development of Febuxostat, where it serves as a critical building block.[2][3]

The history of this compound is, therefore, intrinsically linked to the quest for effective treatments for gout. As researchers sought novel non-purine selective inhibitors of xanthine oxidase, the synthesis of various heterocyclic compounds became a focal point, with this compound emerging as a key precursor.[2] Beyond its role as a synthetic intermediate, recent research has highlighted the therapeutic potential of thioamides as hydrogen sulfide (H₂S) donors.[4][5] This has opened new avenues for investigating the biological activities of this compound itself, particularly in areas where H₂S is known to have protective effects, such as in cardiovascular and neurodegenerative diseases.[4][5]

Physicochemical Properties

This compound is a solid at room temperature, with its appearance described as ranging from light orange to yellow or green, often in a powder or crystalline form.[3]

| Property | Value | Reference |

| Molecular Formula | C₇H₇NOS | [6] |

| Molecular Weight | 153.20 g/mol | [6] |

| Melting Point | 192-193 °C | [3][7] |

| IUPAC Name | 4-hydroxybenzenecarbothioamide | [6] |

| CAS Number | 25984-63-8 | [6] |

| Solubility | Soluble in methanol | [3][8] |

Synthetic Methodologies

The synthesis of this compound has been approached through various chemical routes, primarily focusing on high yield and purity for pharmaceutical applications. The most common strategies involve the thionation of 4-hydroxybenzamide (B152061) or the reaction of 4-cyanophenol with a sulfur source.

Synthesis from 4-Hydroxybenzamide

A prevalent method involves the conversion of 4-hydroxybenzamide to its thio-analogue using a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

-

Amidation of Methyl p-Hydroxybenzoate:

-

In a reaction kettle, combine methyl p-hydroxybenzoate (e.g., 8.6 g, 0.060 mol) with 28% concentrated ammonia (B1221849) water (e.g., 150 mL).

-

Stir the mixture and heat to 100-120°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Concentrate the reaction mixture via vacuum evaporation.

-

Isolate the resulting white solid, p-hydroxybenzamide, by suction filtration and dry.

-

-

Thionation of p-Hydroxybenzamide:

-

In a three-necked flask, add p-hydroxybenzamide (e.g., 5.0 g, 0.036 mol) and phosphorus pentasulfide (e.g., 3.59 g, 0.0162 mol).

-

Add a solvent such as toluene (B28343) (e.g., 36 mL) and stir the mixture.

-

Reflux the reaction mixture, monitoring its progress with TLC.

-

Upon completion, remove the solvent by vacuum distillation.

-

To the residue, add water (e.g., 10 mL) and extract with ethyl acetate (B1210297) (e.g., 2 x 20 mL).

-

Combine the organic phases and evaporate to dryness to obtain solid this compound.

-

Synthesis from 4-Cyanophenol

Another common industrial approach is the reaction of 4-cyanophenol with a sulfide source, such as sodium hydrosulfide (B80085) (NaSH) or hydrogen sulfide (H₂S) gas.

-

Reaction Setup:

-

In a suitable reaction vessel, stir a mixture of 4-Cyanophenol (e.g., 50.0 g, 0.42 mol) and sodium hydrosulfide (NaSH) (e.g., 15.5 g, 0.21 mol) in distilled water (e.g., 125 mL) at room temperature for 30 minutes.

-

-

Introduction of H₂S:

-

Place the mixture under vacuum and then flush with H₂S gas.

-

Pressurize the vessel with H₂S to 40-50 psi for a few minutes.

-

-

Reaction Conditions:

-

Heat the mixture to 70°C and stir for 40-45 minutes.

-

Maintain a constant H₂S pressure of 56 psi and stir vigorously at 70°C for 5 hours and 15 minutes.

-

-

Work-up and Isolation:

-

Remove the H₂S pressure and cool the reaction to room temperature.

-

Neutralize the mixture to a pH of 5-7 with 2 M HCl (e.g., 66 mL).

-

Filter the resulting product and wash the filter cake with distilled water (e.g., 2 x 50 mL).

-

Dry the product under vacuum at 80-85°C for 22 hours to yield the desired this compound.

-

Comparative Synthesis Data

| Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |

| Methyl p-hydroxybenzoate | Concentrated NH₃, P₄S₁₀ | Toluene | 96.6% | 98.7% (HPLC) | [9] |

| 4-Cyanophenol | NaSH, H₂S | Water | 97.57% | Not specified | [3] |

| 4-Hydroxybenzonitrile | NaSH, H₂S | Water | 88.1% | 98.67% (HPLC) | [10] |

| Phenol | KSCN, HF | Hydrofluoric acid | 85% | Not specified | [7] |

Biological Significance and Potential Applications

While primarily known as a pharmaceutical intermediate, this compound possesses intrinsic biological properties of interest, mainly stemming from its ability to act as a hydrogen sulfide (H₂S) donor.

Hydrogen Sulfide (H₂S) Donation

H₂S is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing significant roles in various physiological processes.[4] Thioamides, including this compound, can release H₂S under physiological conditions.[5][11] This property makes them valuable tools for studying the effects of H₂S and as potential therapeutic agents themselves. The release of H₂S from these molecules can confer cytoprotective, anti-inflammatory, and vasodilatory effects.[4][12]

Role in Drug Discovery

Beyond Febuxostat, the chemical scaffold of this compound is utilized in the synthesis of other potential therapeutic agents. Its structural features allow for further chemical modifications to develop compounds with a range of biological activities.

Experimental Workflow for Biological Evaluation

To assess the biological activity of this compound, particularly as an H₂S donor and its downstream effects, a structured experimental workflow is essential.

Conclusion

This compound is a molecule of significant industrial importance, primarily as an indispensable intermediate in the production of Febuxostat. The synthetic routes to this compound are well-established, offering high yields and purity. Emerging research into its role as a hydrogen sulfide donor is paving the way for new therapeutic applications and a deeper understanding of its biological functions. This guide provides a comprehensive overview for researchers and professionals in drug development, consolidating key data and protocols to support further innovation in this area.

References

- 1. Thioamide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Sustained Release of Hydrogen Sulfide (H2S) from Poly(lactic acid) Functionalized this compound Microparticles to Protect against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H7NOS | CID 2759344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. This compound | CAS:25984-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. CN104130170A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Sustained Release of Hydrogen Sulfide (H2S) from Poly(Lactic Acid) Functionalized this compound Microparticles to Protect Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Hydroxythiobenzamide from p-Cyanophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxythiobenzamide is a key chemical intermediate, notably utilized in the synthesis of Febuxostat, a medication for treating hyperuricemia and gout.[1][2] Its synthesis from readily available starting materials is a critical process for pharmaceutical manufacturing. This document provides detailed protocols for the synthesis of this compound starting from p-cyanophenol, focusing on methods that are scalable and efficient. The primary route involves the reaction of p-cyanophenol with a sulfur source, such as sodium hydrosulfide (B80085), often in combination with hydrogen sulfide (B99878) gas or other reagents to facilitate the conversion of the nitrile group to a thioamide.[1]

Experimental Protocols